molecular formula C18H19F2N3O B2698546 2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide CAS No. 400076-91-7

2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide

Cat. No. B2698546
CAS RN: 400076-91-7
M. Wt: 331.367
InChI Key: BXRFUKYNKXMEFK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C18H19F2N3O . It has a molecular weight of 331.3597664 .

Scientific Research Applications

Synthesis and Antipathogenic Activity

A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis of acylthioureas with various aryl-carbamothioyl benzamides, including derivatives containing fluorine atoms like in 2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide. They found these compounds exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth, demonstrating potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

NF-kappaB and AP-1 Gene Expression Inhibition

Palanki et al. (2000) conducted structure-activity relationship studies on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. They found that compounds with similar structures, possibly including variants of 2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide, could have comparable activity in cell-based assays and potential gastrointestinal permeability, indicating a role in gene expression modulation (Palanki et al., 2000).

Synthesis and Biological Evaluation as Anticancer Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including compounds structurally related to 2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide, and evaluated their anticancer and anti-5-lipoxygenase activities. These compounds showed promise in inhibiting the growth of cancer cell lines and controlling inflammatory processes, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).

Novel Insecticide Development

Tohnishi et al. (2005) researched flubendiamide, a novel insecticide with a unique structure featuring a fluorinated aryl group, similar to the fluoro-substituted phenyl group in 2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide. This compound showed high activity against lepidopterous pests, including resistant strains, suggesting the potential use of similar fluorinated compounds in insecticide development (Tohnishi et al., 2005).

properties

IUPAC Name

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-22-9-11-23(12-10-22)16-8-3-2-7-15(16)21-18(24)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRFUKYNKXMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

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